Ammonium molybdate

描述

属性

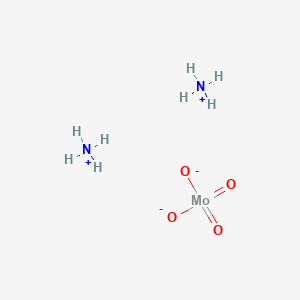

IUPAC Name |

diazanium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUPEJJSWDHEBO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[NH4]2MoO4, H8MoN2O4 | |

| Record name | Ammonium orthomolybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_orthomolybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051654 | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999), Liquid, White lumps or powder; Partially soluble in water; [MSDSonline] | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12027-67-7, 13106-76-8 | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diammonium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium molybdate(VI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of ammonium molybdate nanoparticles

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium (B1175870) Molybdate (B1676688) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of ammonium molybdate nanoparticles. This compound serves as a versatile precursor for the fabrication of various molybdenum-based nanomaterials, which are of significant interest due to their catalytic, electronic, and biomedical properties. This document details common synthesis methodologies, characterization techniques, and presents key data in a structured format to aid in research and development.

Introduction to this compound Nanoparticles

This compound, typically in the form of ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), is an inorganic compound that serves as a crucial precursor for the synthesis of molybdenum oxide and other molybdenum-based nanoparticles.[1] These nanoparticles are explored for a wide range of applications, including as catalysts in the petroleum industry for hydrodesulfurization and hydrodenitrification, and in the development of functional materials and coatings.[1] The unique properties of these nanoparticles, such as high surface area and catalytic activity, make them valuable in various scientific and industrial fields.[2] In the biomedical field, nanoparticle-based systems are being developed for targeted drug delivery to treat challenging diseases, offering benefits like controlled release and reduced toxicity.[3][4]

Synthesis Methodologies

Several methods are employed for the synthesis of nanoparticles using this compound as a precursor. The choice of method influences the morphology, size, and properties of the resulting nanoparticles.

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This technique is widely used to synthesize various nanostructures like nanorods, nanowires, and nanofiber bundles.[5][6][7]

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve a specific amount of ammonium heptamolybdate tetrahydrate in distilled water with continuous stirring. For example, 1.235 g of (NH₄)₆Mo₇O₂₄·4H₂O can be dissolved in 25 mL of distilled water.[5][7]

-

Acidification: Acidify the precursor solution to a desired pH. For instance, a 2.2 M nitric acid solution can be used to adjust the pH to around 5.[6] In other variations, citric acid may be added to the solution.[5][7]

-

Addition of Sulfur Source (for MoS₂): If synthesizing molybdenum disulfide (MoS₂), a sulfur source like sodium sulfide (B99878) or H₂S gas is introduced.[5][7]

-

Hydrothermal Treatment: Transfer the final solution into a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 180°C) for several hours.[5][7]

-

Product Collection: After the autoclave cools down to room temperature, the product is collected by centrifugation.[5][7]

-

Washing and Drying: The collected precipitate is washed multiple times with distilled water and ethanol (B145695) to remove any remaining ions and then dried in a vacuum at 60°C.[5][7][8]

Co-precipitation Synthesis

Co-precipitation is a simple and effective method for synthesizing nanoparticles by precipitating a dissolved substance from a supersaturated solution.

Experimental Protocol:

-

Precursor Solutions: Prepare separate aqueous solutions of this compound and a metal salt (e.g., nickel nitrate (B79036) or copper acetate).[9][10][11]

-

Mixing: Add the this compound solution dropwise to the metal salt solution under constant magnetic stirring to achieve a homogeneous mixture.[9]

-

Heating and Precipitation: Heat the resulting solution to a specific temperature (e.g., 70°C to 90°C) for a defined period (e.g., 30 to 60 minutes) to induce the formation of a precipitate.[9]

-

Product Recovery: Separate the precipitate from the solution.

-

Drying: Dry the collected precipitate under a vacuum at a controlled temperature (e.g., 60°C).[9]

Sol-Gel Synthesis

The sol-gel process involves the transition of a solution (sol) into a solid-like gel phase. This method allows for good control over the nanoparticle's composition and microstructure.[12][13][14]

Experimental Protocol:

-

Sol Preparation: Dissolve a molybdenum precursor, such as sodium molybdate or this compound, in a suitable solvent like distilled water to form a sol.[12][14] A surfactant, like Aliquat HTA-1, may be added.[12]

-

Gelation: Induce gelation by adding an acid (e.g., hydrochloric acid) dropwise with constant stirring.[12] The solution is then heated (e.g., at 80°C) for 1-2 hours to facilitate the formation of a gel.[12]

-

Aging: The gel is aged for a specific period to allow for further polycondensation and strengthening of the gel network.

-

Drying: The aged gel is dried to remove the solvent.

-

Calcination: The dried gel is then calcined at a high temperature (e.g., 400°C) for several hours to obtain the final metal oxide nanoparticles.[12]

Green Synthesis

Green synthesis utilizes biological entities like plant extracts as reducing and capping agents, offering an environmentally friendly and cost-effective alternative to conventional methods.

Experimental Protocol:

-

Preparation of Plant Extract: Boil leaves of a suitable plant (e.g., Citrus Sinensis) in distilled water and filter the extract.[15]

-

Nanoparticle Synthesis: Add an aqueous solution of this compound (e.g., 10 ml of 0.01 M (NH₄)₆Mo₇O₂₄) to the plant extract (e.g., 50 ml).[15] A stabilizing agent like almond oil may also be added.[15]

-

Reaction and Precipitation: Allow the reaction to proceed at room temperature. The formation of a precipitate (e.g., black precipitate of molybdenum oxide nanoparticles) indicates the synthesis.[15]

-

Centrifugation and Washing: Centrifuge the mixture to separate the nanoparticles, and wash them with deionized water.[15]

-

Drying: Dry the washed nanoparticles at a controlled temperature.[15]

Characterization of this compound Nanoparticles

A variety of analytical techniques are used to determine the physicochemical properties of the synthesized nanoparticles.

X-ray Diffraction (XRD)

XRD is a primary technique used to determine the crystal structure, phase purity, and crystallite size of the nanoparticles.[16][17] The diffraction pattern provides a unique fingerprint of the crystalline material.

| Parameter | Description |

| Purpose | To identify the crystalline phase and structure of the nanoparticles.[16][17] |

| Sample Preparation | The synthesized nanoparticle powder is typically mounted on a sample holder. |

| Analysis | The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., JCPDS files) to identify the material's crystal structure (e.g., orthorhombic, monoclinic).[16][18] |

| Data Obtained | Crystal phase, lattice parameters, and average crystallite size (can be estimated using the Scherrer equation).[16][18] |

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology, size, and structure of nanoparticles.[19][20][21][22]

| Technique | Description |

| SEM | Provides information about the surface morphology, size, and shape of the nanoparticles.[19] |

| TEM | Offers higher resolution images, revealing details about the internal structure, crystallinity, and size distribution of the nanoparticles.[20][21] |

| Sample Preparation | For SEM, the nanoparticle powder is typically coated with a conductive material. For TEM, a dilute dispersion of nanoparticles is drop-casted onto a carbon-coated copper grid.[20] |

| Data Obtained | Particle size, shape (e.g., nanorods, nanocubes, nanoflowers), and aggregation state.[8][18][22] |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of the desired chemical bonds.[23][24]

| Parameter | Description |

| Purpose | To identify chemical bonds and functional groups in the sample.[23][24] |

| Sample Preparation | The nanoparticle sample is typically mixed with KBr and pressed into a pellet. |

| Analysis | The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of different chemical bonds (e.g., Mo-O, Mo=O, Mo-O-Mo).[24][25] |

| Data Obtained | Information about the chemical composition and surface chemistry of the nanoparticles.[23][24][26] |

Data Presentation

Table 1: Summary of Synthesis Methods and Resulting Nanoparticle Characteristics

| Synthesis Method | Precursors | Resulting Material | Morphology | Size | Reference(s) |

| Green Synthesis | This compound, Citrus Sinensis leaf extract | Molybdenum Oxide | Cubical | 16 nm | [15] |

| Hydrothermal | Ammonium Heptamolybdate, Nitric Acid | α-MoO₃ | Nanorods/Nanoribbons | - | [6][27] |

| Hydrothermal | Ammonium Heptamolybdate, Sulfur Source | MoS₂ | Nanofiber bundles | 120–300 nm (diameter) | [5][7] |

| Solid-State | Ammonium Heptamolybdate | MoO₃ | Nanocubes | - | [18] |

| Sol-Gel | Sodium Molybdate, Aliquat HTA-1, HCl | MoO₃ | Layered Structure | 20-25 nm | [12] |

Table 2: Key Spectroscopic Data for Molybdenum-Based Nanoparticles

| Characterization Technique | Feature | Wavenumber/Position | Interpretation | Reference(s) |

| FTIR | Mo-O stretching | 620, 880 cm⁻¹ | Stretching of Mo-O bond | [24] |

| FTIR | Mo-O-Mo stretching/bending | 990 cm⁻¹ | Stretching and bending of Mo-O-Mo bonds | [24] |

| FTIR | γas(Mo-S) | 480 cm⁻¹ | Asymmetric stretching of Mo-S in MoS₂ | [5][7] |

| UV-Vis | Absorption Peak | ~398 nm | Surface plasmon resonance of MoO₃ nanoparticles | [12] |

Visualizations

Caption: Experimental workflow for synthesis and characterization.

Caption: Synthesis methods and resulting nanoparticle morphologies.

Applications

This compound-derived nanoparticles have shown promise in several fields, primarily due to their catalytic properties.

-

Catalysis: Molybdenum-based catalysts are extensively used in petroleum refining for hydrodesulfurization and hydrodenitrification to remove sulfur and nitrogen compounds from fuels.[1] Nickel molybdate (NiMoO₄) nanoparticles, synthesized from this compound, have demonstrated high efficiency as catalysts in the reduction of nitrophenols, which are significant environmental pollutants.[28][29]

-

Drug Delivery: The field of nanotechnology offers innovative solutions for drug delivery.[3] Nanoparticles can be engineered to encapsulate therapeutic agents, enabling targeted delivery to specific tissues and controlled release of the drug.[3][4] This approach can enhance the efficacy of treatments while minimizing side effects.[3] Molybdenum disulfide (MoS₂) nanoparticles have been investigated for their potential in transdermal drug delivery systems.[8]

-

Other Applications: this compound is also used in microscopy as a negative staining agent for visualizing biological specimens in electron microscopy.[30] Additionally, it has applications as a corrosion inhibitor.[30]

Conclusion

This technical guide has provided a detailed overview of the . The versatility of synthesis methods such as hydrothermal, co-precipitation, sol-gel, and green synthesis allows for the production of a wide range of molybdenum-based nanomaterials with tailored morphologies and properties. Comprehensive characterization using techniques like XRD, SEM, TEM, and FTIR is crucial for understanding the structure-property relationships of these nanoparticles. The promising applications of these materials in catalysis and drug delivery highlight their importance in ongoing research and development efforts across various scientific and industrial sectors.

References

- 1. News - this compound: a versatile expert in both industrial and scientific fields [zoranchem.com]

- 2. This compound catalyst: Topics by Science.gov [science.gov]

- 3. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrothermal synthesis of amorphous MoS2nanofiber bundles via acidification of ammonium heptamolybdate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functionalized MoS2-nanoparticles for transdermal drug delivery of atenolol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. jacsdirectory.com [jacsdirectory.com]

- 12. biomedres.us [biomedres.us]

- 13. researchgate.net [researchgate.net]

- 14. azonano.com [azonano.com]

- 15. omicsonline.org [omicsonline.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. solids-solutions.com [solids-solutions.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. Preparation, Characterization and Catalytic Activity of Nickel Molybdate (NiMoO4) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. nbinno.com [nbinno.com]

Unraveling the Crystalline Architecture of Ammonium Molybdates: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of active pharmaceutical ingredients and related compounds is paramount. This technical guide provides an in-depth analysis of the crystal structure of various ammonium (B1175870) molybdate (B1676688) species, crucial for fields ranging from materials science to catalysis and beyond.

Ammonium molybdate is not a single entity but rather a family of inorganic compounds with diverse stoichiometries and hydration states, each possessing a unique crystalline arrangement. The most common of these is ammonium heptamolybdate tetrahydrate, though other forms such as dimolybdate, monomolybdate, and octamolybdate are also of significant scientific and industrial interest.[1][2][3] The precise arrangement of atoms within these crystals dictates their physical and chemical properties, influencing their reactivity, solubility, and bioavailability.

Crystal Structure of Key this compound Compounds

The determination of the crystal structures of ammonium molybdates has been primarily achieved through single-crystal X-ray diffraction and neutron diffraction techniques.[4][5][6][7] These methods have provided detailed insights into the atomic coordinates, unit cell dimensions, and space group symmetries for several key species.

Ammonium Heptamolybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

Often referred to as ammonium paramolybdate, this is one of the most common forms of this compound.[1] Its crystal structure was definitively refined by Evans, Gatehouse, and Leverett in 1975.[8] It crystallizes in the monoclinic system with the space group P2₁/c.[4][8] The structure is characterized by the complex heptamolybdate anion, [Mo₇O₂₄]⁶⁻, which consists of seven molybdenum octahedra sharing edges and corners.[8] These polyanions are held together in the crystal lattice by ammonium cations and water molecules through a network of hydrogen bonds.

| Parameter | Value |

| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O |

| Molar Mass | 1235.86 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.3934(8) Å |

| b = 36.1703(45) Å | |

| c = 10.4715(11) Å | |

| β = 115.958(8)° | |

| Volume | 2859.5 ų |

| Z (Formula units per unit cell) | 4 |

| Density (calculated) | 2.498 g/cm³ |

| Source: Evans, H.T., Jr.; Gatehouse, B. M.; Leverett, P. (1975)[8] |

Ammonium Dimolybdate ((NH₄)₂Mo₂O₇)

Ammonium dimolybdate crystallizes in the triclinic system with the space group P-1.[5][9] Its structure is isomorphous with that of potassium dimolybdate and is composed of infinite chains of edge-sharing [MoO₆] octahedra, with adjacent pairs linked by [MoO₄] tetrahedra.[5] The ammonium ions are situated between these chains.[5]

| Parameter | Value |

| Chemical Formula | (NH₄)₂Mo₂O₇ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.937(7) Å |

| b = 7.305(7) Å | |

| c = 7.226(8) Å | |

| α = 93.88(12)° | |

| β = 114.33(7)° | |

| γ = 82.58(13)° | |

| Z (Formula units per unit cell) | 2 |

| Source: Armour, A. W.; Drew, M. G. B.; Mitchell, P. C. H. (1975)[5] |

Ammonium Monomolybdate ((NH₄)₂MoO₄)

Ammonium monomolybdate exhibits polymorphism, existing in at least two different crystalline forms.[10] One form is isostructural with potassium molybdate and crystallizes in the monoclinic space group C2/m.[10] A second monoclinic form crystallizes in the space group P2₁/n.[10] The arrangement of the ammonium cations relative to the molybdate anions differs between the two polymorphs, primarily due to variations in hydrogen bonding.[10]

Polymorph 1 (mS60)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Unit Cell Dimensions | a = 12.636(3) Å |

| b = 6.522(1) Å | |

| c = 7.764(2) Å | |

| β = 117.36(1)° | |

| Volume | 568.3(2) ų |

| Z (Formula units per unit cell) | 4 |

Source: ChemInform Abstract (2010)[10]

Polymorph 2 (mP60)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 6.228(2) Å |

| b = 7.770(1) Å | |

| c = 11.188(4) Å | |

| β = 98.09(2)° | |

| Volume | 536.0(5) ų |

Source: ChemInform Abstract (2010)[10]

Ammonium Octamolybdate ((NH₄)₄Mo₈O₂₆)

Ammonium octamolybdate is another important polyoxometalate. A new β-octamolybdate with the formula [(C₇H₇N₂)₃(NH₄)]₂[Mo₈O₂₆]₂·4H₂O has been synthesized and characterized.[11] This compound crystallizes in the triclinic system with the space group P-1.[11] The structure consists of β-[Mo₈O₂₆]⁴⁻ anions, with the organic and ammonium cations linked to the inorganic framework through hydrogen bonds.[11]

| Parameter | Value |

| Chemical Formula | [(C₇H₇N₂)₃(NH₄)]₂[Mo₈O₂₆]₂·4H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 12.0940(4) Å |

| b = 13.9373(6) Å | |

| c = 15.0625(3) Å | |

| α = 80.479(8)° | |

| β = 83.013(2)° | |

| γ = 66.694(5)° | |

| Volume | 2295.2(2) ų |

| Z (Formula units per unit cell) | 1 |

| Source: ResearchGate Publication (2015)[11] |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of ammonium molybdates follows a well-established workflow in crystallography.

Synthesis of Single Crystals

The initial and often most critical step is the growth of high-quality single crystals suitable for diffraction experiments. For ammonium heptamolybdate tetrahydrate, a common method involves dissolving molybdenum trioxide in an excess of aqueous ammonia (B1221849) and allowing the solution to evaporate slowly at room temperature.[1][12] As the ammonia evaporates, six-sided transparent prisms of the tetrahydrate form.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

This is the primary technique for determining the crystal structure of new compounds.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo-Kα or Cu-Kα radiation) is directed at the crystal.[4][13] The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.

-

Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The initial positions of the heavy atoms (molybdenum) are often determined using Patterson or direct methods.[5][9]

-

Structure Refinement: The atomic coordinates and other structural parameters are refined using least-squares techniques to obtain the best fit between the observed and calculated diffraction patterns.[5][9]

Neutron Diffraction

Neutron diffraction is a complementary technique to X-ray diffraction and is particularly useful for accurately locating light atoms, such as hydrogen in ammonium ions and water molecules, in the presence of heavy atoms like molybdenum.[6][7]

-

Sample Preparation: A powdered sample or a larger single crystal is used. For powder diffraction, the sample is typically loaded into a sample holder.

-

Data Collection: The sample is placed in a neutron beam at a research reactor or spallation source. The scattered neutrons are detected at various angles to produce a diffraction pattern.

-

Data Analysis: The data is analyzed using Rietveld refinement to determine the crystal structure, similar to the process for X-ray diffraction data.

Logical Workflow for Crystal Structure Analysis

The general workflow for determining the crystal structure of a compound like this compound can be visualized as a series of interconnected steps.

General workflow for crystal structure determination.

This guide provides a foundational understanding of the crystal structures of common this compound species. The detailed crystallographic data presented in a structured format, along with an overview of the experimental methodologies, serves as a valuable resource for researchers and professionals in various scientific disciplines. The precise knowledge of these crystal structures is a critical component in the rational design of new materials and in understanding the chemical behavior of these versatile compounds.

References

- 1. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 2. This compound Physical and Chemical Properties - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of the heptamolybdate(VI)(paramolybdate) ion, [Mo7O24]6–, in the ammonium and potassium tetrahydrate salts [pubs.usgs.gov]

- 5. Crystal and molecular structure and properties of ammonium dimolybdate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Neutron scattering study of protonic species in ammonium pentamolybdate, (NH4)Mo5.33H3O18 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. psi.ch [psi.ch]

- 8. benchchem.com [benchchem.com]

- 9. Crystal and molecular structure and properties of ammonium dimolybdate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Ataman Kimya [atamanchemicals.com]

- 13. Crystal structure of the heptamolybdate(VI)(paramolybdate) ion, [Mo7O24]6–, in the ammonium and potassium tetrahydrate salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Thermal Decomposition of Ammonium Molybdate: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of ammonium (B1175870) molybdate (B1676688), a critical process in the synthesis of molybdenum-based materials. The following sections detail the decomposition pathways, quantitative data, experimental methodologies, and visual representations of the underlying processes.

Core Decomposition Mechanism

The thermal decomposition of ammonium molybdate, most commonly studied in the form of ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), is a multi-step process involving the sequential loss of water and ammonia (B1221849), leading to the formation of various intermediate ammonium polymolybdates before ultimately yielding molybdenum trioxide (MoO₃). The specific decomposition pathway and the nature of the intermediate and final products are highly dependent on the reaction atmosphere (inert or oxidizing).

In an inert atmosphere, such as nitrogen (N₂), the decomposition of ammonium heptamolybdate tetrahydrate proceeds through a series of endothermic steps.[1] The process begins with the loss of water of crystallization, followed by the simultaneous evolution of ammonia and water.[1] This leads to the formation of a sequence of intermediate ammonium polymolybdates.[1][2][3][4] The final stage of decomposition involves the formation of hexagonal molybdenum trioxide (h-MoO₃), which then transforms into the more stable orthorhombic molybdenum trioxide (o-MoO₃).[1][3] Under these conditions, partially reduced molybdenum oxides, such as Mo₄O₁₁, may also be present in the final product.[1][3]

In an oxidizing atmosphere, such as air, the decomposition follows a similar initial pathway with the release of water and ammonia.[1][3] However, the evolved ammonia can undergo oxidation to form nitrogen oxides (NO and N₂O).[1][3] This oxidation is an exothermic process that can influence the overall thermal profile of the decomposition.[1] The final product in an oxidizing atmosphere is typically pure orthorhombic molybdenum trioxide (o-MoO₃), as the presence of oxygen prevents the formation of reduced molybdenum oxide species.[1][3]

The decomposition of other forms of this compound, such as ammonium dimolybdate ((NH₄)₂Mo₄O₁₃), also proceeds through a multi-step mechanism, though the specific intermediate phases may differ.[1][3]

Quantitative Decomposition Data

The following tables summarize the key quantitative data associated with the thermal decomposition of ammonium heptamolybdate tetrahydrate under different atmospheric conditions. The temperature ranges and weight loss percentages are indicative and can be influenced by factors such as heating rate and sample preparation.

Table 1: Thermal Decomposition of (NH₄)₆Mo₇O₂₄·4H₂O in an Inert Atmosphere (N₂)[1][3]

| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Solid Intermediate/Final Product |

| 1 | 25 - 180 | H₂O | (NH₄)₈Mo₁₀O₃₄ |

| 2 | 180 - 270 | NH₃, H₂O | (NH₄)₂Mo₄O₁₃ |

| 3 | 270 - 370 | NH₃, H₂O | h-MoO₃, o-MoO₃ |

| 4 | 370 - 400 | - | o-MoO₃, Mo₄O₁₁ |

Table 2: Thermal Decomposition of (NH₄)₆Mo₇O₂₄·4H₂O in an Oxidizing Atmosphere (Air)[1][3][5]

| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Solid Intermediate/Final Product |

| 1 | 100 - 173 | H₂O | (NH₄)₄Mo₅O₁₇ |

| 2 | 173 - 259 | NH₃, H₂O, NO, N₂O | (NH₄)₂Mo₄O₁₃ |

| 3 | 259 - 340 | NH₃, H₂O, NO, N₂O | Amorphous MoO₃ |

| 4 | > 340 | - | o-MoO₃ |

Experimental Protocols

The study of the thermal decomposition of this compound relies on a suite of analytical techniques to characterize the solid and gaseous products as a function of temperature.

Thermogravimetric Analysis - Differential Thermal Analysis - Mass Spectrometry (TGA-DTA-MS)

This combination of techniques provides simultaneous information on mass loss (TGA), thermal events (DTA), and the identity of evolved gases (MS).

-

Sample Preparation: A known mass of this compound is placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A simultaneous TGA/DTA instrument coupled to a mass spectrometer via a heated capillary is used.

-

Experimental Conditions:

-

Data Analysis: The TGA curve reveals the temperature ranges of decomposition and the percentage of mass loss at each stage. The DTA curve indicates whether a process is endothermic or exothermic. The MS data is used to identify the gaseous species evolved at each decomposition step by monitoring their characteristic mass-to-charge ratios (e.g., m/z = 17 for NH₃, m/z = 18 for H₂O).

X-ray Diffraction (XRD)

XRD is employed to identify the crystalline phases of the solid intermediates and the final product.

-

Sample Preparation: Samples are prepared by heating this compound to specific temperatures corresponding to the end of each decomposition stage observed in the TGA-DTA analysis and then rapidly cooling to room temperature.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

-

Data Collection: Diffraction patterns are recorded over a 2θ range of 10-80°.

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present in the sample.[1]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the solid samples at different stages of decomposition.

-

Sample Preparation: Samples are prepared as for XRD analysis. The solid is typically mixed with KBr and pressed into a pellet.[1]

-

Instrumentation: An FTIR spectrometer.

-

Data Collection: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The disappearance of N-H and O-H stretching and bending vibrations and the appearance of Mo-O and Mo=O stretching vibrations are monitored to follow the decomposition process.[1]

Visualizing the Decomposition and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathways and the general experimental workflow for their investigation.

References

Solubility of Ammonium Molybdate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) molybdate (B1676688) in various organic solvents. Given the general insolubility of this inorganic salt in non-aqueous media, this document summarizes the available qualitative data, outlines experimental protocols for solubility determination, and discusses strategies for enhancing its solubility for applications in organic synthesis and materials science.

Quantitative Solubility Data

Ammonium molybdate, in its various forms (ortho-, di-, tetra-, and heptamolybdate), is widely documented as being insoluble in most common organic solvents. This low solubility is a critical consideration for its use in non-aqueous reaction systems. While precise quantitative data (e.g., g/100 mL or mol/L) is scarce in readily available chemical literature and databases, a summary of qualitative solubility information is presented in Table 1.

It is important to note that different forms of this compound may exhibit slightly different solubilities. However, the overarching trend is one of poor solubility in organic media. One source provides qualitative solubility data for ammonium tetramolybdate, which suggests some solubility in polar aprotic solvents, though this information should be treated with caution and verified experimentally.

| Organic Solvent Category | Solvent Example(s) | Qualitative Solubility of this compound | Citation(s) |

| Alcohols | Ethanol | Insoluble | [1] |

| Methanol | Insoluble | [2] | |

| Ketones | Acetone | Insoluble | |

| Amides | N,N-Dimethylformamide (DMF) | Very Soluble (for Ammonium Tetramolybdate) | [3] |

| Acids | Glacial Acetic Acid | Sparingly Soluble (for Ammonium Tetramolybdate) | [3] |

| Halogenated Hydrocarbons | Chloroform | Very Slightly Soluble (for Ammonium Tetramolybdate) | [3] |

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

Experimental Protocol: Determination of Solubility of a Sparingly Soluble Salt

For researchers needing to quantify the solubility of this compound in a specific organic solvent, the following gravimetric method, adapted from general procedures for sparingly soluble salts, can be employed.

Principle

A saturated solution of this compound is prepared in the organic solvent of interest at a controlled temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound residue is determined.

Materials and Equipment

-

This compound (specify the form, e.g., ammonium heptamolybdate tetrahydrate)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or incubator

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane for the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Analytical balance

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or incubator and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be recorded and maintained throughout the experiment.

-

-

Sample Collection:

-

Once equilibrium is established, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a precise volume of the supernatant using a pipette. To avoid transferring any solid particles, it is highly recommended to filter the solution through a syringe filter compatible with the organic solvent.

-

-

Gravimetric Analysis:

-

Transfer the filtered, known volume of the saturated solution to a pre-weighed, dry evaporation dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., below its decomposition temperature of approximately 190°C[4][5][6]). A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow Diagram

References

- 1. This compound CAS#: 13106-76-8 [m.chemicalbook.com]

- 2. Sciencemadness Discussion Board - this compound solubility data - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. echemi.com [echemi.com]

- 4. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 5. 七钼酸铵四水合物 (this compound) cryst. extra pure | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ammonium heptamolybdate - Sciencemadness Wiki [sciencemadness.org]

The Molybdate Legacy: A Technical History of Ammonium Molybdate as an Analytical Reagent

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) molybdate (B1676688), a cornerstone reagent in analytical chemistry, boasts a rich history intertwined with the very development of quantitative analysis. This inorganic compound has been instrumental in the detection and quantification of various ions, most notably phosphate (B84403), but also arsenate and lead. Its enduring legacy lies in the simplicity and sensitivity of the colorimetric reactions it undergoes, forming the basis of methods that have been refined and adapted for over a century. This technical guide delves into the history, key experimental protocols, and quantitative data associated with the use of ammonium molybdate as an analytical reagent, providing a comprehensive resource for professionals in research and development.

A Historical Trajectory: From a Yellow Precipitate to a Spectrophotometric Workhorse

The story of this compound in analytical chemistry begins with the observation of its reaction with phosphate. The timeline below highlights the key milestones in its development as a crucial analytical tool.

Caption: A timeline of key developments in the history of this compound as an analytical reagent.

Core Analytical Applications: Methodologies and Chemical Pathways

The versatility of this compound as an analytical reagent stems from its ability to form characteristic complexes with different analytes. The following sections provide detailed experimental protocols and illustrate the underlying chemical pathways for the determination of phosphate, arsenate, and lead.

Determination of Phosphate (PO₄³⁻)

The most prominent application of this compound is in the detection and quantification of orthophosphate. The methods are based on the formation of a yellow heteropoly complex, ammonium phosphomolybdate, which can be either quantified gravimetrically or, more commonly, reduced to a intensely blue-colored mixed-valence molybdenum oxide complex, colloquially known as "molybdenum blue."[1]

A straightforward qualitative test can quickly indicate the presence of phosphate ions in a sample.

Experimental Protocol:

-

Sample Preparation: Acidify a small amount of the sample with concentrated nitric acid.

-

Reagent Addition: Add a few drops of this compound solution.

-

Observation: The formation of a bright yellow precipitate of ammonium phosphomolybdate, which can be expedited by gentle heating, indicates the presence of phosphate ions.

The spectrophotometric determination of phosphate via the molybdenum blue method is a highly sensitive and widely used technique. The method developed by Murphy and Riley in 1962 remains a foundational protocol.[2][3][4][5][6]

Experimental Protocol (Murphy and Riley Method):

-

Reagent Preparation:

-

This compound Solution: Dissolve 40 g of this compound tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 800 mL of deionized water and dilute to 1 L.[7]

-

Ascorbic Acid Solution: Dissolve 18 g of ascorbic acid in 800 mL of deionized water and dilute to 1 L. This solution should be stored in a dark bottle and refrigerated.[7]

-

Antimony Potassium Tartrate Solution: Dissolve 3.0 g of antimony potassium tartrate (K(SbO)C₄H₄O₆·½H₂O) in 800 mL of deionized water and dilute to 1 L.[7]

-

Sulfuric Acid Solution (2.45 M): Cautiously add 136 mL of concentrated sulfuric acid to 800 mL of deionized water, cool, and dilute to 1 L.[6]

-

Combined Reagent: Mix the above reagents in the following order and proportions for 100 mL of the final reagent: 100 mL of 2.45 M H₂SO₄, 30 mL of this compound solution, 60 mL of ascorbic acid solution, and 10 mL of antimony potassium tartrate solution. This combined reagent is stable for approximately 8 hours.[6]

-

-

Sample Analysis:

-

To a known volume of the sample (e.g., 50 mL), add a specific volume of the combined reagent (e.g., 8 mL).

-

Allow the color to develop for a set period (typically 10-30 minutes).

-

Measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum absorbance (typically around 880 nm).

-

Determine the concentration of phosphate from a calibration curve prepared using standard phosphate solutions.

-

Caption: Chemical pathway for the spectrophotometric determination of phosphate.

Determination of Arsenate (AsO₄³⁻)

This compound also reacts with arsenate in a similar manner to phosphate, forming a yellow arsenomolybdate complex that can be reduced to a blue species.[8] This similarity can be a source of interference in phosphate analysis but can also be exploited for the determination of arsenate.

Experimental Protocol for Arsenic Detection:

-

Oxidation: If arsenic is present as arsenite (As(III)), it must first be oxidized to arsenate (As(V)) using an oxidizing agent like potassium permanganate.[8]

-

Complexation and Reduction: The procedure is analogous to the phosphate determination. An acidified solution of this compound is added to the sample containing arsenate, followed by a reducing agent (e.g., ascorbic acid or hydrazine (B178648) sulfate).[8][9]

-

Measurement: The absorbance of the resulting blue solution is measured spectrophotometrically.

To differentiate between phosphate and arsenate, specific techniques such as solvent extraction of the heteropoly acid or selective reduction conditions can be employed.[10][11]

Caption: Chemical pathway for the determination of arsenate.

Determination of Lead (Pb²⁺)

This compound can be used for the titrimetric determination of lead. This method relies on the precipitation of lead molybdate (PbMoO₄), which is insoluble in acetic acid.[12]

Experimental Protocol (Alexander's Method):

-

Sample Preparation: The ore or sample containing lead is dissolved in nitric and sulfuric acids to precipitate lead as lead sulfate (B86663) (PbSO₄). The lead sulfate is then dissolved in hot ammonium acetate (B1210297) to form lead acetate.[13]

-

Titration: The hot, acidified (with acetic acid) lead acetate solution is titrated with a standard solution of this compound.[12][13]

-

Endpoint Detection: The endpoint of the titration is determined using an external indicator, such as a freshly prepared solution of tannin. A drop of the titration mixture is periodically removed and mixed with a drop of the tannin indicator on a spot plate. The appearance of a yellow color indicates an excess of this compound, signaling the endpoint.[12][13]

Caption: Experimental workflow for the titrimetric determination of lead.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analytical methods described.

Table 1: Spectrophotometric Determination of Phosphate (Molybdenum Blue Method)

| Parameter | Value | Notes |

| Wavelength of Max. Absorbance (λmax) | 880 nm | For the ascorbic acid-antimony method.[6] |

| 820-830 nm | With other reducing agents like stannous chloride. | |

| Molar Absorptivity (ε) | ~25,000 L mol⁻¹ cm⁻¹ | Varies with the specific reducing agent and conditions. |

| Linear Range | 0.01 - 1.2 mg P/L | Can be extended by dilution.[14] |

| Limit of Detection (LOD) | ~0.01 mg P/L | Dependent on instrumentation and specific protocol.[6] |

| Common Reducing Agents | Ascorbic acid, Stannous chloride, Hydrazine sulfate | Ascorbic acid is widely used due to the stability of the color. |

| Key Interferences | Arsenate, Silicate, Nitrite | Arsenate forms a similar blue complex. Silicate interference is generally low.[6] |

Table 2: Titrimetric Determination of Lead

| Parameter | Value | Notes |

| Titrant | Standard this compound Solution | Typically prepared to be ~0.01 g Pb per mL.[12] |

| Indicator | Tannin (external) | Forms a yellow color with excess molybdate.[12][13] |

| Reaction pH | Acidic (Acetic Acid) | Ensures precipitation of PbMoO₄ without interference from other metal hydroxides.[12] |

| Temperature | Hot solution | Promotes complete and rapid precipitation.[12] |

Conclusion

From its discovery as a simple precipitating agent to its role in highly sensitive spectrophotometric assays, this compound has proven to be an remarkably versatile and enduring analytical reagent. The methods developed around its unique chemistry have been fundamental to advancements in environmental monitoring, materials science, and various fields of chemical research. While modern instrumental techniques have emerged, the principles and applications of this compound chemistry remain relevant, offering robust and cost-effective solutions for the determination of key analytes. This guide provides a comprehensive overview for researchers and professionals, underscoring the continued importance of this historical reagent in the modern analytical laboratory.

References

- 1. Molybdenum blue - Wikipedia [en.wikipedia.org]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. scispace.com [scispace.com]

- 4. Murphy & Riley(1962) [earthresources.sakura.ne.jp]

- 5. nemi.gov [nemi.gov]

- 6. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]

- 7. nemi.gov [nemi.gov]

- 8. or.niscpr.res.in [or.niscpr.res.in]

- 9. jnu.ac.bd [jnu.ac.bd]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of arsenic (V) and arsenic (III) in water samples using this compound and estimation by graphite furnace atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Volumetric Determination of Lead - 911Metallurgist [911metallurgist.com]

- 13. ASSAYING LEAD BY this compound Alexander’s Method - 911Metallurgist [911metallurgist.com]

- 14. epa.gov [epa.gov]

The Reaction of Ammonium Molybdate with Hydrogen Peroxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reaction between ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. This reaction is of significant interest due to its applications in catalysis, analytical chemistry, and the synthesis of novel peroxo complexes with potential relevance in drug development. This document details the underlying chemistry, experimental protocols, and key influencing factors of this versatile reaction.

Core Reaction and Products

The reaction between ammonium molybdate ((NH₄)₂MoO₄ or the more common ammonium heptamolybdate tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O) and hydrogen peroxide (H₂O₂) in aqueous solution leads to the formation of a variety of peroxomolybdate species. The specific products formed are highly dependent on factors such as the pH of the solution, the molar ratio of the reactants, and the temperature.

The fundamental transformation involves the substitution of oxo (=O) ligands on the molybdenum center with peroxo (η²-O₂) ligands. This process can occur sequentially, leading to the formation of mono-, di-, tri-, and even tetraperoxomolybdate species.[1][2] The solution's color changes dramatically during this process, often turning from colorless to yellow, then to a characteristic dark red, indicating the formation of different peroxo complexes.[1][2]

Key Reaction Species:

-

Monoperoxomolybdates: Formed at low hydrogen peroxide concentrations.

-

Diperoxomolybdates: Often dominate the system when sufficient hydrogen peroxide is available.[3]

-

Triperoxomolybdates: A dimeric triperoxomolybdate species has been identified as containing more than two peroxo groups per molybdenum atom.[3]

-

Tetraperoxomolybdates: Formed in a large excess of hydrogen peroxide and are often described as red.[1]

The reaction can be generally represented as a series of equilibria:

[MoO₄]²⁻ + nH₂O₂ ⇌ [MoO₄₋ₙ(O₂)ₙ]²⁻ + nH₂O

Quantitative Data Summary

The following tables summarize quantitative data extracted from various studies on the this compound and hydrogen peroxide reaction system.

Table 1: Influence of Reactant Concentration on Peroxomolybdate Speciation

| [Mo]tot (mM) | [H₂O₂]tot (mM) | H₂O₂/Mo Ratio | Dominant Species Observed | Reference |

| 20 | 5 | 0.25 | Monoperoxo-heptamolybdate species (Mo₇X) | [3] |

| 20 | 20 | 1 | Mixture of monoperoxo and diperoxo species | [3] |

| 20 | 40 | 2 | Diperoxomolybdate species ((MoX₂)n) dominate | [3] |

| 0.06 | 30 | 500 | Primarily diperoxomolybdate species | [3] |

| 10 | ≥ 20 | ≥ 2 | Diperoxo species are the major components | [3] |

Table 2: Influence of pH on Reaction and Species Stability

| pH Range | Observation | Reference |

| < 2 | Heptamolybdate ions can decompose.[4] | [4] |

| 1.8 - 3 | Molybdenum and tungsten primarily exist as dimer peroxy complexes, such as [Mo₂O₃(O₂)₄(H₂O)₂]²⁻, when the molar ratio of H₂O₂/(W + Mo) ≥ 2.0.[5] | [5] |

| 3.5 | Optimal pH for the degradation of sulfamethoxazole (B1682508) using an ammonium phosphomolybdate/H₂O₂ system.[6] | [6] |

| 5 - 6.6 | Optimal pH range for the formation of diperoxo species of vanadium and molybdenum and their coordination to macromolecular ligands. | |

| > 5-6 | In the presence of excess H₂O₂, diperoxo species are favored. Molybdate anions are the dominant species above approximately pH 5-6.[7] | [7] |

Experimental Protocols

Preparation of a Molybdenum(VI) Diperoxo α-Amino Acid Complex

This protocol describes the synthesis of a representative Mo(VI) diperoxo complex with glycine (B1666218).[8]

Materials:

-

Molybdenum trioxide (MoO₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Glycine

-

Deionized water

Procedure:

-

Dissolve 1.41 g (10 mmol) of MoO₃ in 10 mL of 30% H₂O₂ with gentle stirring at 30-40 °C for 4-5 hours.

-

Prepare a solution of 0.75 g (10 mmol) of glycine in 10 mL of deionized water.

-

Slowly add the glycine solution to the peroxomolybdate solution with constant stirring.

-

Allow the resulting clear yellow solution to stand. Yellow crystals will precipitate.

-

Wash the crystals with a small amount of ice-cold water, followed by ethanol, and then ether.

-

Dry the crystals in a desiccator.

Caution: Peroxomolybdates in the presence of organic ligands and some solvents are potentially explosive. These complexes should be prepared in small quantities, in a fume hood with a protective shield, and handled with care.[8]

Catalytic Decomposition of Hydrogen Peroxide

This experiment demonstrates the catalytic activity of molybdate ions in the decomposition of hydrogen peroxide.[1][2]

Materials:

-

Sodium molybdate solution (e.g., 0.5 M)

-

30% Hydrogen peroxide solution

Procedure:

-

Place 10 mL of 30% hydrogen peroxide solution into a suitable reaction vessel (e.g., a beaker or flask).

-

Add 5 mL of the sodium molybdate solution to the hydrogen peroxide solution.

-

Observe the immediate color change to dark red, followed by the evolution of gas (oxygen).

-

The color of the solution will then transition from dark red to orange, yellow, and finally become colorless as the hydrogen peroxide is consumed and the catalyst is regenerated.[2]

-

The release of oxygen can be accelerated by gentle heating.[2]

Colorimetric Determination of Hydrogen Peroxide

This protocol outlines an analytical application of the this compound-catalyzed oxidation of iodide by hydrogen peroxide for the quantification of H₂O₂.[9]

Materials:

-

Sample containing hydrogen peroxide

-

Potassium iodide (KI) solution

-

This compound solution (as catalyst)

-

Starch indicator solution

Procedure:

-

To the sample containing an unknown micromolar quantity of hydrogen peroxide, add the potassium iodide solution.

-

Add the this compound solution to catalyze the reaction.

-

The hydrogen peroxide will oxidize the iodide to iodine (I₂).

-

Add the starch indicator solution. The iodine will form a blue starch-iodine complex.

-

Measure the absorbance of the blue solution spectrophotometrically at a wavelength between 570 and 630 nm.

-

The color development is linearly dependent on the concentration of hydrogen peroxide. The color of the complex is stable for several hours.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and workflows.

Caption: Sequential formation of peroxomolybdate species.

Caption: Workflow for synthesizing peroxo-molybdate complexes.

Caption: Analytical workflow for H₂O₂ determination.

Conclusion

The reaction of this compound with hydrogen peroxide is a complex and multifaceted process that yields a range of peroxo-molybdenum species. The composition and stability of these products are intricately linked to the reaction conditions, particularly the reactant concentrations and pH. The catalytic properties of molybdate in this system are leveraged in various applications, from the decomposition of hydrogen peroxide to sensitive analytical methods. The ability to synthesize stable peroxo-molybdate complexes with organic ligands opens avenues for their exploration in catalysis and potentially in the design of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals working with or exploring the applications of this important chemical reaction.

References

- 1. Catalytic Decomposition of Hydrogen Peroxide by Molybdate - Colourful Insights into the Essence of Catalysis [pubs.sciepub.com]

- 2. sciepub.com [sciepub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dissolution of Molybdenum in Hydrogen Peroxide: A Thermodynamic, Kinetic and Microscopic Study of a Green Process for 99mTc Production [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Method for determination of hydrogen peroxide, with its application illustrated by glucose assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemistry of Ammonium Molybdate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrochemistry of ammonium (B1175870) molybdate (B1676688) solutions. It delves into the intricate electrochemical reduction mechanisms, the significant influence of solution parameters, and detailed experimental protocols for the electrodeposition of molybdenum oxides. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are engaged in work involving molybdenum compounds and their electrochemical applications.

Electrochemical Reduction Mechanisms

The electrochemical behavior of ammonium molybdate solutions is complex, primarily due to the variety of molybdate species that can exist in equilibrium, an equilibrium that is highly dependent on the solution's pH. In aqueous solutions, this compound gives rise to various oxomolybdenum species. The electrochemically active species and their reduction pathways are central to understanding the deposition of molybdenum-containing films.

In weakly acidic environments, the heptamolybdate ion ([Mo₇O₂₄]⁶⁻) is a predominant species. This ion undergoes electrochemical reduction to form molybdenum(IV) oxides, with a characteristic reduction peak observed around -0.7 V (vs. a Saturated Calomel Electrode, SCE). However, in neutral to basic solutions, the dominant species shifts to the molybdate ion ([MoO₄]²⁻), which is not readily reduced before the onset of hydrogen evolution.[1][2][3]

The presence of ammonium ions (NH₄⁺) plays a crucial role in the electrodeposition process. Ammonium ions can form complexes with molybdenum species, which are reducible. A distinct reduction peak appearing at approximately -1.25 V (vs. SCE) in both acidic and basic solutions is attributed to the reduction of these molybdenum-ammonium complexes.[1][2][3] The formation of these complexes facilitates the electrodeposition of molybdenum oxides, such as MoO₂, and can significantly influence the efficiency of the deposition process.[1][2]

The overall reduction process can be summarized as a multi-step reaction involving the transformation of Mo(VI) species to lower oxidation states, ultimately leading to the formation of molybdenum oxides or, under specific conditions, metallic molybdenum. The incomplete reduction of molybdate ions can lead to the formation of a film of hydrated oxides of molybdenum in lower oxidation states on the cathode surface.

Influence of Solution Parameters

The electrochemical behavior of this compound solutions is highly sensitive to several experimental parameters, most notably pH, but also the concentration of molybdate and supporting electrolytes.

Effect of pH

The pH of the electrolyte is a critical factor that dictates the speciation of molybdate ions in the solution and, consequently, the electrochemical reduction mechanism.[1][4]

-

Acidic Solutions (pH < 5.5): In acidic media, polymolybdate species such as heptamolybdate ([Mo₇O₂₄]⁶⁻) and octamolybdate ([Mo₈O₂₆]⁴⁻) are prevalent. These species are electrochemically active and can be reduced to form molybdenum oxides.[1][5]

-

Neutral to Weakly Alkaline Solutions (pH 5.5 - 8.5): In this range, the equilibrium shifts towards the simpler molybdate ion ([MoO₄]²⁻). While less readily reducible on its own, the presence of ammonium ions allows for the formation of reducible molybdenum-ammonium complexes.[1][3]

-

Strongly Alkaline Solutions (pH > 8.5): In highly alkaline solutions, the deposition of compact and adherent films becomes more challenging.[3]

The logical relationship between pH and the electrochemical process is visualized in the diagram below.

Caption: Influence of pH on molybdate speciation and reduction pathways.

Effect of Concentration and Scan Rate in Cyclic Voltammetry

The concentration of this compound and the scan rate used in cyclic voltammetry (CV) experiments also significantly impact the observed electrochemical response. Increasing the concentration of the electroactive species generally leads to an increase in the peak current, in accordance with the Randles-Ševčík equation for diffusion-controlled processes.

The scan rate affects the kinetics of the electrode reactions. At slower scan rates, there is more time for coupled chemical reactions to occur, which can alter the shape of the voltammogram.[6] For a diffusion-controlled reversible process, the peak current is proportional to the square root of the scan rate. Deviations from this relationship can provide insights into the reaction mechanism, such as the presence of adsorption or coupled chemical reactions.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the electrochemistry of this compound solutions.

Preparation of this compound Electrolyte

Objective: To prepare a stable and reproducible electrolyte solution for electrochemical studies.

Materials:

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Supporting electrolyte (e.g., potassium nitrate (B79036) (KNO₃), sodium sulfate (B86663) (Na₂SO₄))

-

Deionized water

-

Acids (e.g., sulfuric acid (H₂SO₄), nitric acid (HNO₃)) or bases (e.g., ammonium hydroxide (B78521) (NH₄OH)) for pH adjustment

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Calculate the required mass of ammonium heptamolybdate and the supporting electrolyte to achieve the desired concentrations (e.g., 0.01 M to 0.1 M this compound and 1 M supporting electrolyte).

-

Dissolve the supporting electrolyte in a known volume of deionized water in a volumetric flask with stirring.

-

In a separate beaker, dissolve the calculated mass of ammonium heptamolybdate in a small amount of deionized water. Gentle heating may be required to aid dissolution.

-

Once dissolved, transfer the this compound solution to the volumetric flask containing the supporting electrolyte.

-

Bring the solution to the final volume with deionized water and mix thoroughly.

-

Measure the pH of the solution using a calibrated pH meter.

-

Adjust the pH to the desired value by dropwise addition of an appropriate acid or base while stirring.

-

Allow the solution to equilibrate before use.

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior of molybdate species in the prepared electrolyte.

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon, Platinum, Gold)

-

Reference Electrode (e.g., Saturated Calomel Electrode (SCE), Silver/Silver Chloride (Ag/AgCl))

-

Counter Electrode (e.g., Platinum wire or mesh)

-

Nitrogen or Argon gas for deaeration

Procedure:

-

Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

-

Fill the cell with the prepared this compound electrolyte.

-

Deaerate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat software:

-

Initial Potential: A potential where no faradaic reaction is expected to occur.

-

Vertex Potential 1 (Switching Potential): The potential at which the scan direction is reversed (e.g., a sufficiently negative potential to observe the reduction peaks).

-

Vertex Potential 2 (Final Potential): The potential at which the scan ends, often the same as the initial potential.

-

Scan Rate: The speed at which the potential is swept (e.g., 10-200 mV/s).[8]

-

Number of Cycles: Typically 2-3 cycles are run to ensure a stable voltammogram.

-

-

Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

-

Analyze the data to identify the potentials of reduction and oxidation peaks, and the corresponding peak currents.

Electrodeposition of Molybdenum Oxide

Objective: To deposit a film of molybdenum oxide onto a substrate from the this compound electrolyte.

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (Substrate, e.g., Indium Tin Oxide (ITO) coated glass, stainless steel, copper)

-

Reference Electrode (e.g., SCE, Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire or mesh)

Procedure:

-

Clean the substrate (working electrode) thoroughly using a sequence of sonication in acetone, ethanol, and deionized water.

-

Assemble the three-electrode cell with the cleaned substrate, reference electrode, and counter electrode.

-

Fill the cell with the prepared this compound electrolyte, with the pH adjusted to the desired value for deposition (typically in the weakly acidic to neutral range).

-

Connect the electrodes to the potentiostat.

-

Choose the desired electrodeposition technique:

-

Potentiostatic Deposition (Chronoamperometry): Apply a constant potential (e.g., -0.7 V to -1.25 V vs. SCE) for a specific duration. Monitor the current-time transient.

-

Galvanostatic Deposition: Apply a constant current density for a specific duration. Monitor the potential-time transient.

-

Cyclic Voltammetry: Cycle the potential within a defined range for a set number of cycles to build up the film.

-

-

After the deposition is complete, gently rinse the deposited film with deionized water and dry it in a stream of inert gas or in a desiccator.

-

The deposited film can then be characterized using various analytical techniques (e.g., SEM, XRD, XPS).

Data Presentation

The following tables summarize key quantitative data extracted from the literature on the electrochemistry of this compound solutions.

Table 1: Reduction Potentials of Molybdate Species

| Molybdate Species | pH Range | Reduction Potential (V vs. SCE) | Reference(s) |

| [Mo₇O₂₄]⁶⁻ | Weakly Acidic | ~ -0.7 | [1][2][3] |

| Molybdenum-Ammonium Complex | Acidic and Basic | ~ -1.25 | [1][2][3] |

| MoO₂/Mo | - | Varies with pH | [9] |

| MoO₃/MoO₂ | - | Varies with pH | [9] |

Table 2: Influence of Experimental Conditions on Electrodeposition

| Parameter | Condition | Observation | Reference(s) |

| pH | < 5.5 | Metallic deposit not obtained | [3] |

| pH | > 8.5 | Less compact, lustrous, and adherent deposits | [3] |

| Current Efficiency | Optimized Conditions | Up to 51.9% for MoO₂ deposition | [1][2] |

| Molybdate Concentration | 1 - 100 mM | No significant effect on deposition | [10] |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the electrochemistry of this compound solutions.

Experimental Workflow for Molybdenum Oxide Electrodeposition

This diagram outlines the sequential steps involved in the electrodeposition of molybdenum oxide from an this compound solution.

References

- 1. researchgate.net [researchgate.net]

- 2. tnmsc.csu.edu.cn [tnmsc.csu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. electrochemsci.org [electrochemsci.org]

- 6. asdlib.org [asdlib.org]

- 7. Electrochemistry: Current dependence on scan rate [blog.iorodeo.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. open.library.ubc.ca [open.library.ubc.ca]

physical and chemical properties of ammonium molybdate tetrahydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium (B1175870) Molybdate (B1676688) Tetrahydrate

Introduction

Ammonium molybdate tetrahydrate, systematically known as ammonium heptamolybdate tetrahydrate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O.[1][2][3] It is a white crystalline solid that serves as a crucial source of molybdenum in various applications.[1][4][5][6][7] This compound is widely utilized as an analytical reagent for the determination of phosphates, silicates, and arsenates, in the production of molybdenum metal and ceramics, and as a catalyst in the petrochemical industry.[4][6][7][8][9][10] Its utility also extends to agriculture as a fertilizer additive and in cryo-negative staining for visualizing particles in biochemistry.[4][6][7][10][11] This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental methodologies and visual representations of its chemical behavior.

Physical Properties

This compound tetrahydrate presents as a colorless to white or slightly yellowish-green crystalline solid.[1][5][12][13] It is odorless and its aqueous solution is weakly acidic.[1][14] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound Tetrahydrate

| Property | Value |

| Molecular Formula | (NH₄)₆Mo₇O₂₄·4H₂O[1][2][10] |

| Molecular Weight | 1235.86 g/mol [11][12][15] |

| Appearance | White to light green, crystalline solid[1][5][12] |

| Density | 2.498 g/cm³ at 20-25 °C[4][7][8][12][15] |

| Melting Point | Decomposes, starts losing water of crystallization at ~90 °C[12][14][15] |

| Boiling Point | Decomposes at 190 °C[7][8][12][14] |

| Bulk Density | ~800 kg/m ³[2][15] |

| pH | 5.0 - 5.5 (50 g/L in H₂O at 20 °C)[1][15][16] |

Chemical Properties

The chemical behavior of this compound tetrahydrate is characterized by its solubility, stability, and thermal decomposition pathway.

Solubility